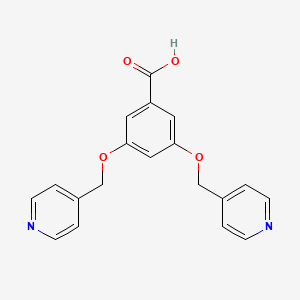
3,5-Bis(pyridin-4-ylmethoxy)benzoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis(pyridin-4-ylmethoxy)benzoic acid is an organic compound with the molecular formula C19H16N2O4. It is characterized by the presence of two pyridine rings attached to a benzoic acid core via methoxy linkages.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(pyridin-4-ylmethoxy)benzoic acid typically involves the reaction of 3,5-dihydroxybenzoic acid with 4-pyridylmethanol in the presence of a base such as sodium hydroxide. The reaction is carried out under hydrothermal conditions, often in a sealed stainless steel reactor with a Teflon liner, at elevated temperatures (around 433 K) for several hours .
Industrial Production Methods: While specific industrial production methods are not widely documented, the hydrothermal synthesis approach is scalable and can be adapted for larger-scale production. The use of stainless steel reactors and controlled temperature conditions ensures the reproducibility and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3,5-Bis(pyridin-4-ylmethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Coordination: The pyridine rings can coordinate with metal ions to form metal-organic frameworks and coordination polymers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Nucleophiles such as amines or thiols can be employed for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the original compound.
Substitution: Substituted benzoic acid derivatives.
Coordination: Metal-organic frameworks and coordination polymers.
Scientific Research Applications
3,5-Bis(pyridin-4-ylmethoxy)benzoic acid has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with metal ions.
Industry: It is used in the development of advanced materials with specific optoelectronic properties.
Mechanism of Action
The mechanism of action of 3,5-Bis(pyridin-4-ylmethoxy)benzoic acid primarily involves its ability to coordinate with metal ions. The pyridine rings act as ligands, forming stable complexes with metal ions. These complexes can exhibit unique properties such as enhanced catalytic activity or improved stability. The molecular targets and pathways involved depend on the specific metal ion and the application .
Comparison with Similar Compounds
3,5-Bis(3,4-dicarboxyphenoxy)benzoic acid: Similar in structure but with additional carboxylic acid groups, leading to different coordination properties.
4,4′-Bis(dichloroiodo)biphenyl: Contains biphenyl core with dichloroiodo groups, used in different types of chemical reactions.
Uniqueness: 3,5-Bis(pyridin-4-ylmethoxy)benzoic acid is unique due to its specific combination of pyridine rings and benzoic acid core, which allows for versatile coordination chemistry and the formation of stable metal-organic frameworks. Its ability to form hydrogen bonds and π-π interactions further enhances its utility in material science .
Properties
Molecular Formula |
C19H16N2O4 |
|---|---|
Molecular Weight |
336.3 g/mol |
IUPAC Name |
3,5-bis(pyridin-4-ylmethoxy)benzoic acid |
InChI |
InChI=1S/C19H16N2O4/c22-19(23)16-9-17(24-12-14-1-5-20-6-2-14)11-18(10-16)25-13-15-3-7-21-8-4-15/h1-11H,12-13H2,(H,22,23) |
InChI Key |
XFEJSCVUUWLLCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1COC2=CC(=CC(=C2)C(=O)O)OCC3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


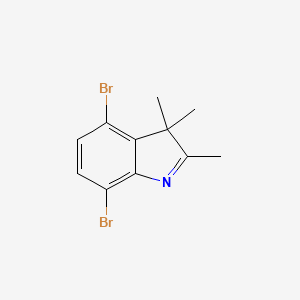
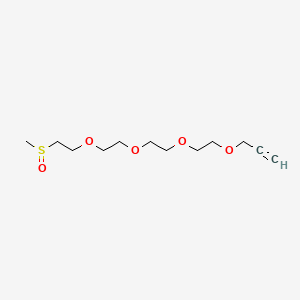
![undecyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11928716.png)
![4-((3-((6-Amino-4-(benzo[d][1,3]dioxol-5-yl)-3,5-dicyanopyridin-2-yl)thio)propyl)(prop-2-yn-1-yl)carbamoyl)benzenesulfonyl fluoride](/img/structure/B11928717.png)


![7-Benzyl-2-(2-phenylethyl)-2,7-diazaspiro[3.5]nonane](/img/structure/B11928748.png)
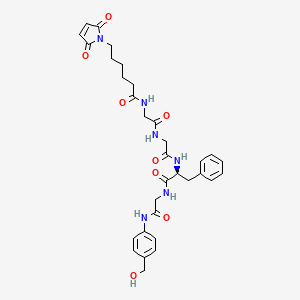

![[4-[2-[4-(Aminomethyl)phenyl]-1,2-diphenylethenyl]phenyl]methanamine](/img/structure/B11928759.png)
![[(4E,6E,8S,9S,10E,12S,13R,14S,16S,17R)-13,20,22-trihydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B11928761.png)
![6-[6-(2-hexyldecanoyloxy)hexyl-(3-imidazol-1-ylpropyl)amino]hexyl 2-hexyldecanoate](/img/structure/B11928768.png)
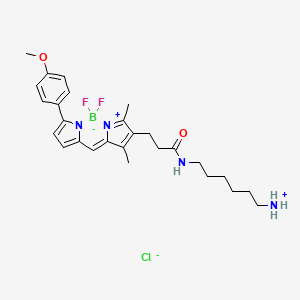
![N-[4-(3,4-dihydroxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11928772.png)
